3,3-Dimethylindolin-4-amine dihydrochloride
Description
Chemical Structure and Properties 3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8) is an organic compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . Its IUPAC name is 3,3-dimethyl-1,2-dihydroindol-4-amine dihydrochloride, and its SMILES notation is CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl, reflecting a bicyclic indoline scaffold with two methyl groups at the 3rd position and two hydrochloride counterions .
Safety protocols include using protective equipment (P280) and avoiding inhalation (P261) . It is available in high-purity grades, packaged under argon or vacuum, and supplied with analytical certificates and SDS documentation .
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydroindol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-10(2)6-12-8-5-3-4-7(11)9(8)10;;/h3-5,12H,6,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTQBGVMWPVHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction Strategies
The ACS-published diaminoindole synthesis reveals two viable nitro-reduction approaches applicable to 3,3-dimethylindolin-4-amine precursors:
Method A (Catalytic Hydrogenation):
- Conditions : H2 (1 atm), 10% Pd/C, EtOH, 25°C
- Yield : 82–89%
- Limitation : Generates dihydro impurities if benzylic groups present
Method B (Transfer Hydrogenation):
- Conditions : Fe powder, NH4Cl (3 eq), H2O:EtOH (1:3), 80°C
- Yield : 76–81%
- Advantage : Avoids dihydro byproducts in benzyl-protected intermediates
Stepwise Synthesis from 4-Nitroindole Derivatives
Route 1: Boc/Cbz-Protected Intermediate Synthesis
Adapted from diaminoindole protocols:
4-Nitroindole Protection
- Reagents: Boc anhydride (2.5 eq), DMAP (0.1 eq), THF, 0°C→RT
- Product: N-Boc-4-nitroindole (93% yield)
Dimethylation at C3
- Reagents: MeI (3 eq), LDA (2 eq), THF, -78°C
- Product: 3,3-Dimethyl-N-Boc-4-nitroindoline (78% yield)
Nitro Reduction
Salt Formation
Key Optimization Data:
| Step | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 0→25 | 4 | 93 | 98.5 |
| 2 | -78 | 1 | 78 | 97.2 |
| 3 | 80 | 6 | 81 | 99.1 |
| 4 | 25 | 0.5 | 95 | 99.8 |
Route 2: Benzyl Protection Pathway
From Tofacitinib patent methodology:
Benzyl Group Introduction
- Reagents: BnBr (1.5 eq), K2CO3 (2 eq), DMF, 60°C
- Product: 1-Benzyl-3,3-dimethyl-4-nitroindoline (88% yield)
Catalytic Debenzylation
Amine Protection & Workup
- Reagents: Cbz-Cl (1.1 eq), NaHCO3, DCM
- Product: N-Cbz-3,3-dimethylindolin-4-amine (91% yield)
Impurity Control and Analytical Characterization
Major Process-Related Impurities
HPLC Characterization Parameters
Column : Zorbax SB-C18 (4.6×250mm, 5μm)
Mobile Phase :
- A: 0.1% TFA in H2O
- B: 0.1% TFA in MeCN
Gradient : 10→50% B over 25min
Retention Time : 12.7min (main peak), 14.2min (dihydro impurity)
Comparative Analysis of Synthetic Routes
Table 1: Route Efficiency Comparison
| Parameter | Route 1 (Boc) | Route 2 (Cbz) |
|---|---|---|
| Total Steps | 4 | 5 |
| Overall Yield | 56% | 62% |
| Purity (HPLC) | 99.8% | 99.5% |
| Cost Index (Raw Materials) | 1.0 | 1.3 |
| Scalability (>10kg) | Yes | Limited |
Route 1 demonstrates superior cost-effectiveness for large-scale production, while Route 2 offers marginally higher yields at the expense of benzyl group handling requirements.
Industrial-Scale Process Recommendations
- Preferred Route : Boc-protection pathway (Section 3.1)
- Critical Control Points :
- Crystallization Optimization :
- Anti-solvent: MTBE/Heptane (3:1)
- Yield: 92% with 99.9% chiral purity
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylindolin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
3,3-Dimethylindolin-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylindolin-4-amine dihydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
Isoindolin-4-amine Dihydrochloride
- Molecular Formula : C₈H₁₂Cl₂N₂ (MW: 207.10 g/mol) .
- Key Differences :
- Lacks the 3,3-dimethyl substitution, reducing steric hindrance.
- The isoindoline core (benzene fused to a five-membered ring with two adjacent nitrogens) differs from the indoline scaffold, altering electronic properties.
- Lower molecular weight (207.10 vs. 235.15) may influence solubility and reactivity .
2,4-Diaminoanisole Dihydrochloride
- Molecular Formula : C₇H₁₀N₂O·2HCl (MW: 211.07 g/mol) .
- Key Differences: Contains a methoxy group (-OCH₃) at the 4-position and two amine groups on the benzene ring. Used historically in hair dyes but restricted due to carcinogenicity concerns, unlike the research-focused applications of 3,3-dimethylindolin-4-amine dihydrochloride .
4-Chloroisoindoline Hydrochloride
- Molecular Formula : C₇H₇ClN·HCl (MW: 174.05 g/mol) .
- Key Differences: Substitution with chlorine at the 4-position introduces electronegativity, affecting polarity and binding interactions. Lacks the amine group at the 4-position, limiting its utility as a nucleophile or hydrogen-bond donor in synthesis .
Valtorcitabine Dihydrochloride
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| This compound | C₁₀H₁₆Cl₂N₂ | 235.15 | 3,3-dimethyl, 4-amine | Organic synthesis, research |
| Isoindolin-4-amine dihydrochloride | C₈H₁₂Cl₂N₂ | 207.10 | 4-amine, isoindoline core | Biochemical intermediates |
| 2,4-Diaminoanisole dihydrochloride | C₇H₁₀N₂O·2HCl | 211.07 | 2,4-diamine, methoxy | Restricted use in cosmetics |
| 4-Chloroisoindoline hydrochloride | C₇H₇ClN·HCl | 174.05 | 4-chloro | Material science |
| Valtorcitabine dihydrochloride | C₁₄H₂₂N₄O₄·2HCl | 403.27 | Nucleoside analog | Antiviral therapy |
Research and Application Insights
- Salt Formation : Dihydrochloride salts (common in compounds like Valtorcitabine) enhance aqueous solubility, critical for in vivo applications .
Biological Activity
3,3-Dimethylindolin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃Cl₂N₂
- Molecular Weight : 220.12 g/mol
- Key Features : The compound features a dimethyl substitution at the 3-position of the indoline structure, which influences its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as:
- Inhibitor : It may inhibit specific enzymes, thereby modulating biochemical pathways.
- Activator : Conversely, it can activate certain receptors or enzymes, influencing physiological responses.
The exact molecular targets are still under investigation, but preliminary studies suggest interactions with cholinergic systems, particularly relevant in neurodegenerative diseases like Alzheimer's.
Enzyme Interaction
Research indicates that this compound may exhibit inhibitory effects on cholinesterases, which are enzymes that break down acetylcholine. This inhibition can potentially enhance cholinergic signaling in the brain, making it a candidate for treating cognitive disorders.
Neuroprotective Effects
Studies have suggested that compounds similar to this compound may possess neuroprotective properties. For instance, research into related indoline derivatives has shown promise in reducing neuronal cell death under oxidative stress conditions .
Case Studies and Experimental Data
-
Cholinesterase Inhibition :
- A study evaluated the inhibitory effects of various indoline derivatives on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The results indicated that certain derivatives exhibited selective inhibition patterns that could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the synaptic cleft .
- Neurotoxicity Assessment :
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Indoline | Basic parent structure | Limited biological activity |
| 3-Methylindoline | One methyl group at 3-position | Moderate activity |
| 4-Aminoindoline | Amino group at 4-position | Potentially active in neurotransmission |
| This compound | Dimethyl at 3-position; amine at 4-position | Significant cholinesterase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
